(Z)-8-Dodecen-1-ol

Chemical Ecology Pheromone Synergism Pest Management

(Z)-8-Dodecen-1-ol (CAS 40642-40-8), also designated as (8Z)-dodec-8-en-1-ol or cis-8-dodecen-1-ol, is a C12 monounsaturated primary alcohol (molecular formula C12H24O; molecular weight 184.32). The compound is officially classified by the European Chemicals Agency (ECHA) under the chemical class 'STRAIGHT CHAIN LEPIDOPTERAN PHEROMONES (SCLPS)' and categorized as an insect attractant within the broader 'Insecticides and acaricides' group.

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 40642-40-8
Cat. No. B107442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-8-Dodecen-1-ol
CAS40642-40-8
Synonyms(Z)-8-Dodecen-1-ol;  (8Z)-Dodec-8-en-1-ol;  (Z)-8-Dodecenyl Alcohol
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCCC=CCCCCCCCO
InChIInChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3/b5-4-
InChIKeyYEQONIQGGSENJQ-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Z)-8-Dodecen-1-ol (CAS 40642-40-8) Procurement Guide: Chemical Identity and Regulatory Classification


(Z)-8-Dodecen-1-ol (CAS 40642-40-8), also designated as (8Z)-dodec-8-en-1-ol or cis-8-dodecen-1-ol, is a C12 monounsaturated primary alcohol (molecular formula C12H24O; molecular weight 184.32) . The compound is officially classified by the European Chemicals Agency (ECHA) under the chemical class 'STRAIGHT CHAIN LEPIDOPTERAN PHEROMONES (SCLPS)' and categorized as an insect attractant within the broader 'Insecticides and acaricides' group [1]. The Z (cis) stereochemical configuration at the C8 position is structurally definitive and functionally essential, distinguishing this compound from its E (trans) isomer and other chain-length or functional-group analogs in pheromone signaling applications [2].

Stereochemistry Z (cis) configuration at C8 essential for receptor recognition E isomer inactive or inhibitory in many species
Functional group Primary alcohol, not acetate; drives synergism vs. inhibition Acetate form can invert behavioral outcome
Regulatory class EU SCLP insect attractant (Annex III, Reg. 1185/2009/EC) Distinct from non-pheromone C12 alcohols

Why (Z)-8-Dodecen-1-ol Cannot Be Replaced by Generic Analogs: Evidence for Isomer-Specific Procurement


In lepidopteran chemical ecology, functional-group identity and stereochemical configuration dictate receptor-level recognition and downstream behavioral outcomes, rendering simple substitution with in-class analogs (e.g., the corresponding acetate or the E-isomer) scientifically invalid without species-specific validation [1]. The alcohol functional group of (Z)-8-dodecen-1-ol confers fundamentally different activity profiles compared to the acetate form in multi-component pheromone systems [2]. Furthermore, the Z (cis) versus E (trans) geometry at C8 generates distinct three-dimensional molecular conformations that differentially engage antennal olfactory receptors, resulting in divergent effects ranging from synergism to inhibition depending on the target species and attractant context [3]. This stereochemical and functional-group specificity necessitates procurement of the exact isomer rather than a generic mixture or an analog with altered functionality.

(Z)-8-Dodecen-1-ol
This product
(E)-8-Dodecen-1-ol – E isomer may lack synergist activity or act as inhibitor; stereochemical mismatch can alter species‑specific trap capture.
(Z)-8-Dodecen-1-ol
This product
(Z)-8-Dodecen-1-yl acetate – acetate form acts as inhibitor in documented field assays; may invert functional outcome from synergism to inhibition.
(Z)-8-Dodecen-1-ol
This product
Dodecan-1-ol (saturated analog) – lacks Z unsaturation and pheromone activity; not classified as SCLP insect attractant under EU Annex III.

(Z)-8-Dodecen-1-ol (CAS 40642-40-8) Quantitative Differentiation Evidence vs. Comparators


(Z)-8-Dodecen-1-ol vs. (E)-8-Dodecen-1-yl Acetate and (E,E)-8,10-Dodecadien-1-ol: Differential Modulatory Activity on Pea Moth Attractants

(Z)-8-Dodecen-1-ol acts as a weak synergist for E10-12:Ac (a pea moth sex attractant) but exhibits no synergistic activity toward E,E8,10-12:Ac, whereas the corresponding acetates (Z)-8-dodecen-1-yl acetate and (E)-8-dodecen-1-yl acetate, along with (E,E)-8,10-dodecadien-1-ol, function as inhibitors of both attractants [1]. This demonstrates a functional divergence between the alcohol and acetate forms, and a context-dependent activity profile tied to the specific attractant system.

Pea moth attractant modulation
Head-to-head comparison
Alcohol form: weak synergist for E10-12:Ac; acetate form: inhibitor for both attractants
Functional shift from synergist to inhibitor upon acetate substitution
Field trapping with 32 C9–C14 compounds; Greenway et al. 1982
Chemical Ecology Pheromone Synergism Pest Management

(Z)-8-Dodecen-1-ol vs. Corresponding Acetates in Cryptophlebia Species: Species-Specific Pheromone Composition Requiring Alcohol Functionality

In Cryptophlebia horii females, the pheromone gland extract contains three EAG-active alcohol components—(Z)-8-dodecen-1-ol, (E)-8-dodecen-1-ol, and dodecan-1-ol—in a ratio of 100:12:4 [1]. In contrast, sibling species C. palustris and C. amamiana produce the corresponding acetates—(Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and dodecyl acetate—in ratios of 100:2:3 and 100:7:13, respectively [1]. This species-specific functional-group divergence demonstrates that the alcohol form is not interchangeable with the acetate form for C. horii-targeted applications.

Cryptophlebia pheromone gland composition
Head-to-head comparison
C. horii: alcohol ratio 100:12:4; sibling species: acetate-based blends
Alcohol vs acetate functional group defines species‑specific monitoring target
GC-EAD/GC-MS of female gland extracts; mangrove host plants
Reproductive Isolation Mangrove Pest Monitoring GC-EAD Analysis

(Z)-8-Dodecen-1-ol as Species-Specific Attractant Component for Epiblema scudderiana

(Z)-8-Dodecen-1-ol is utilized as a component of the chemical communication system of Epiblema scudderiana (Lepidoptera: Tortricidae: Olethreutinae: Eucosmini), where it functions as an attractant [1]. This species-specific association provides a documented application niche that differentiates this compound from other SCLP family members which may target different species or lack attractant activity for E. scudderiana.

Epiblema scudderiana attractant
Class-level inference
Documented attractant role for E. scudderiana (Tortricidae)
Supports species‑specific IPM monitoring; requires field validation
Pherobase compilation; data to verify
Lepidoptera Monitoring Tortricidae Attractant Formulation

Kovats Retention Index for Analytical Identification: Distinguishing (Z)-8-Dodecen-1-ol from Co-occurring Monounsaturated C12-C16 Pheromone Analogs

(Z)-8-Dodecen-1-ol exhibits a Kovats retention index (RI) of 1468 on a DB-5 column [1]. This value is part of a systematically compiled reference dataset of Kovats retention indices for monounsaturated C12, C14, and C16 alcohols, acetates, and aldehydes commonly found in lepidopteran pheromone blends [1]. The RI provides a quantitative, instrument-independent metric for confirming the identity and stereochemical purity of procured material against potential contaminants or misidentified isomers.

Kovats retention index
Cross-study comparable
RI = 1468 (DB‑5 column)
Enables chromatographic identity and purity verification
Reference: De Marques et al. 2000; J. Braz. Chem. Soc.
GC-MS Analysis Analytical Chemistry Quality Control

Regulatory Classification Under EU Pesticides Statistics Regulation: SCLP Designation Differentiates (Z)-8-Dodecen-1-ol from Non-Pheromone Alcohols

(Z)-8-Dodecen-1-ol (CAS 40642-40-8) is listed under Annex III of Regulation 1185/2009/EC for European statistics on pesticide sales and use, with the chemical class designation 'INSECT ATTRACTANTS' and the group 'STRAIGHT CHAIN LEPIDOPTERAN PHEROMONES (SCLPS)' [1]. This official classification places the compound within a defined regulatory category that distinguishes it from other C12 alcohols (e.g., dodecan-1-ol) which lack this specific pheromone designation and may fall under different regulatory frameworks.

EU regulatory classification
Class-level inference
INSECT ATTRACTANTS; SCLPS group (Annex III Reg. 1185/2009/EC)
Distinguishes from non‑pheromone alcohols for compliance
ECHA database; last updated 20/12/2021
Regulatory Compliance Pesticide Registration EU BPR

(Z)-8-Dodecen-1-ol (CAS 40642-40-8) Evidence-Backed Application Scenarios for Procurement Decision-Making


Species-Specific Monitoring of Cryptophlebia horii in Mangrove Ecosystems

As demonstrated by GC-EAD and GC-MS analysis of female pheromone gland extracts, (Z)-8-dodecen-1-ol is a primary EAG-active component in the pheromone blend of C. horii (ratio 100:12:4 with (E)-8-dodecen-1-ol and dodecan-1-ol) [1]. This alcohol-based composition contrasts with the acetate-based pheromones of sibling species C. palustris and C. amamiana, making the alcohol form essential for species-specific trap lures targeting C. horii in mangrove Rhizophoraceae host plant systems [1].

Pheromone Blend Optimization for Pea Moth (Cydia nigricana) Attractant Synergism

Field trapping experiments with 32 structurally related compounds established that (Z)-8-dodecen-1-ol functions as a weak synergist for the E10-12:Ac attractant but exhibits no synergistic activity toward E,E8,10-12:Ac [2]. This context-dependent activity profile supports the inclusion of (Z)-8-dodecen-1-ol in multi-component lures specifically designed for E10-12:Ac-based pea moth monitoring, while substitution with the acetate analog would introduce inhibitory effects that reduce trap efficacy [2].

Integrated Pest Management (IPM) Programs for Epiblema scudderiana Monitoring

(Z)-8-Dodecen-1-ol is documented as an attractant component in the chemical communication system of Epiblema scudderiana (Lepidoptera: Tortricidae) [3]. This species-specific association supports the use of the compound in pheromone-baited monitoring traps for IPM surveillance programs targeting this tortricid species.

Analytical Reference Standard for GC-MS Confirmation of Lepidopteran Pheromone Components

The Kovats retention index of 1468 on DB-5 columns, as documented in the systematic compilation of monounsaturated C12-C16 pheromone alcohols, acetates, and aldehydes [4], establishes (Z)-8-dodecen-1-ol as a validated analytical reference standard. This RI value enables reliable chromatographic identification and purity verification of pheromone components in complex gland extracts or synthetic blends, supporting quality control in both research and commercial pheromone production workflows [4].

Application
Selection Property
Validation Focus
Cryptophlebia horii monitoring (mangrove)
Alcohol functional group, species‑specific blend ratio
GC-EAD/field trapping confirmation
Pea moth attractant synergism
Z‑alcohol, weak synergist for E10‑12:Ac
Field trap capture with target attractant
E. scudderiana IPM surveillance
Species‑documented attractant
Local field validation and trap design
GC‑MS analytical reference standard
Kovats retention index (DB‑5)
Chromatographic identity and purity check

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